molecular formula C35H30N2O4 B11031729 2-oxo-N-[2,2,4-trimethyl-4-phenyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-chromene-3-carboxamide

2-oxo-N-[2,2,4-trimethyl-4-phenyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-chromene-3-carboxamide

Cat. No.: B11031729
M. Wt: 542.6 g/mol
InChI Key: URWWZSFDSDEPMH-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic molecule with a fascinating structure. Let’s break it down:

    Chemical Formula: CHNO

    IUPAC Name: 2-oxo-N-[2,2,4-trimethyl-4-phenyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-chromene-3-carboxamide

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is through the condensation of an aryl aldehyde, dimedone, and acetoacetanilide. The reaction proceeds under high temperature and without solvent, resulting in the formation of the desired compound .

Industrial Production:: While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification, and scalability are crucial considerations.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The carbonyl group in the compound can undergo oxidation reactions.

    Substitution: The aromatic rings are susceptible to electrophilic substitution reactions.

    Reduction: Reduction of the ketone group is possible.

Common Reagents and Conditions::

    Dimedone: Used as a reactant in the synthesis.

    Aryl Aldehydes: Serve as starting materials.

    Ammonium Acetate: Facilitates the cyclization step.

Major Products:: The primary product is the titled compound itself, which exhibits interesting pharmacological properties.

Scientific Research Applications

This compound finds applications in various fields:

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, researchers often compare it to related structures. Its uniqueness lies in the combination of its quinoline and chromene moieties.

Properties

Molecular Formula

C35H30N2O4

Molecular Weight

542.6 g/mol

IUPAC Name

N-(1-benzoyl-2,2,4-trimethyl-4-phenyl-3H-quinolin-6-yl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C35H30N2O4/c1-34(2)22-35(3,25-15-8-5-9-16-25)28-21-26(18-19-29(28)37(34)32(39)23-12-6-4-7-13-23)36-31(38)27-20-24-14-10-11-17-30(24)41-33(27)40/h4-21H,22H2,1-3H3,(H,36,38)

InChI Key

URWWZSFDSDEPMH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=C(N1C(=O)C3=CC=CC=C3)C=CC(=C2)NC(=O)C4=CC5=CC=CC=C5OC4=O)(C)C6=CC=CC=C6)C

Origin of Product

United States

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